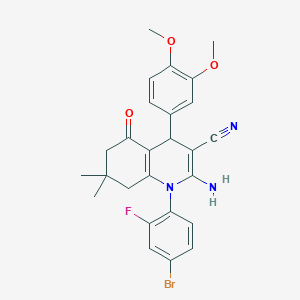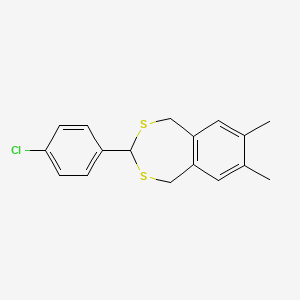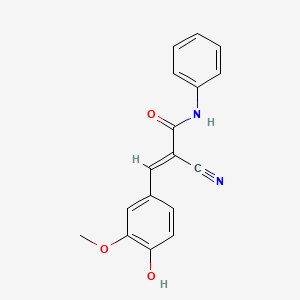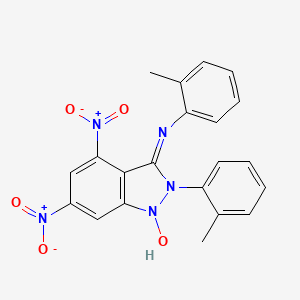
N,2-bis(2-methylphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and nitro groups
Preparation Methods
The synthesis of 2-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the nitration of an aromatic compound, followed by amination and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE include other nitroaromatic compounds and indazole derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Properties
Molecular Formula |
C21H17N5O5 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-hydroxy-N,2-bis(2-methylphenyl)-4,6-dinitroindazol-3-imine |
InChI |
InChI=1S/C21H17N5O5/c1-13-7-3-5-9-16(13)22-21-20-18(11-15(25(28)29)12-19(20)26(30)31)24(27)23(21)17-10-6-4-8-14(17)2/h3-12,27H,1-2H3 |
InChI Key |
JEVFVMJPIXUEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=CC=C4C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


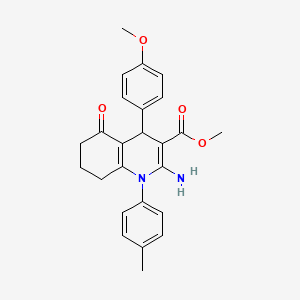
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11522052.png)
![(4E)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione](/img/structure/B11522068.png)
![ethyl 6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11522075.png)
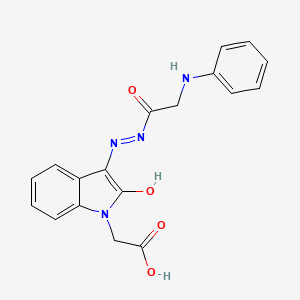
![N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11522086.png)
![N-benzyl-2-{(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11522087.png)
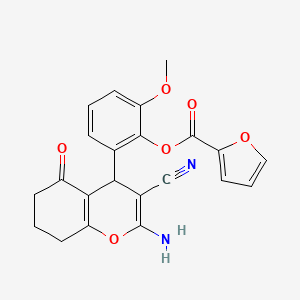
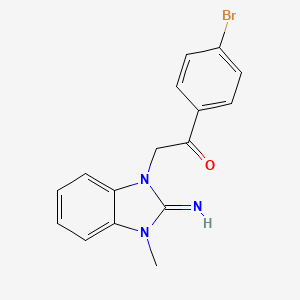
![5-{[(4-Ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11522094.png)
